2-Oxononanoic acid

Description

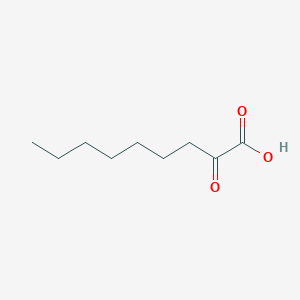

Structure

3D Structure

Properties

IUPAC Name |

2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOPXQMNJDYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293520 | |

| Record name | 2-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-94-1 | |

| Record name | 2-Oxononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13139-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Roles and Functional Significance of 2 Oxononanoic Acid Derivatives

Modulation of Lipid Signaling and Eicosanoid Biosynthesis

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid, and play critical roles in various physiological and pathological processes, including inflammation and immune responses. nih.gov The biosynthesis of these molecules is a tightly regulated process, and its modulation by oxo-fatty acids is an area of significant research.

Phospholipase A2 (PLA2) enzymes are crucial gatekeepers in the generation of inflammatory mediators. nih.govnih.gov They hydrolyze membrane phospholipids (B1166683) to release free fatty acids, most notably arachidonic acid, which is the precursor for the entire arachidonate (B1239269) cascade that produces eicosanoids like prostaglandins (B1171923) and thromboxanes. nih.govnih.gov The activity of PLA2 is a rate-limiting step in eicosanoid synthesis, but the factors that induce its activation are not fully understood. nih.govnih.gov

Research has identified 9-oxononanoic acid (9-ONA), an isomer of 2-oxononanoic acid and a major product of linoleic acid peroxidation, as a potent stimulator of PLA2 activity. nih.govnih.govnih.gov Studies have shown that exposing human blood to conditions that promote lipid peroxidation leads to an accumulation of 9-ONA, which is accompanied by a significant increase in PLA2 activity. nih.govnih.gov The direct addition of synthesized 9-ONA to fresh human blood confirms its role as an inducer of PLA2, stimulating the enzyme's activity in a dose-dependent manner. nih.govnih.govlipidmaps.org This finding was the first to report that a lipid peroxidation product could directly stimulate PLA2, providing a new understanding of how oxidative stress can initiate inflammatory signaling pathways. nih.govnih.gov

The stimulation of PLA2 by 9-oxononanoic acid directly initiates the arachidonate cascade, leading to the production of various eicosanoids, including Thromboxane (B8750289) A2 (TXA2). nih.govnih.gov TXA2 is a highly potent vasoconstrictor and a powerful promoter of platelet aggregation, playing a key role in blood clot formation (thrombosis). nih.govlipidmaps.org It achieves this by stimulating the activation of new platelets and mediating the expression of glycoprotein (B1211001) complex GP IIb/IIIa on the platelet surface, which allows circulating fibrinogen to bind and strengthen the clot. nih.gov

Studies have demonstrated that the 9-ONA-induced activation of PLA2 results in a significant, dose-dependent increase in the production of Thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. nih.govnih.govuni.lu This increased production of TXA2 subsequently leads to enhanced platelet aggregation. nih.govnih.gov Research shows a clear dose-dependent effect where the addition of 9-ONA to human blood induces platelet aggregation, indicating that this lipid peroxidation product is a primary inducer in this critical physiological process. nih.govnih.gov This link suggests that under conditions of oxidative stress, the formation of 9-ONA could contribute to the development of diseases such as atherosclerosis by promoting thrombus formation. nih.govnih.govnih.gov

Table 1: Effect of 9-Oxononanoic Acid (9-ONA) on PLA2 Activity and TXB2 Production This table summarizes the dose-dependent effect of 9-ONA on Phospholipase A2 (PLA2) activity and the production of Thromboxane B2 (TXB2) in human blood, as reported in scientific literature.

| Concentration of 9-ONA (μM/L) | Increase in PLA2 Activity | Increase in TXB2 Level | Reference |

|---|---|---|---|

| 1 | Significant increase noted | Significant increase noted | nih.gov |

| 3 | Dose-dependent increase | Dose-dependent increase | nih.gov |

| 10 | Further dose-dependent increase | Further dose-dependent increase | nih.gov |

Regulation of Phospholipase A2 Activity

Influence on Systemic Metabolic Homeostasis

Beyond its role in acute signaling events, derivatives of oxononanoic acid also exert influence on broader metabolic processes, particularly within the liver, which is central to fatty acid metabolism.

Studies in animal models have revealed that orally administered 9-oxononanoic acid significantly impacts lipid metabolism in the liver. cenmed.comfishersci.ca One of the primary effects observed is a strong reduction in the de novo synthesis of fatty acids. cenmed.comfishersci.ca This inhibition of lipogenesis is attributed to a significant decrease in the activity of acetyl-CoA carboxylase, a key regulatory enzyme in the fatty acid synthesis pathway. cenmed.comfishersci.ca

Concurrently, 9-oxononanoic acid promotes the breakdown of fatty acids through β-oxidation. uni.lu This is evidenced by a marked increase in the activity of carnitine palmitoyltransferase, an enzyme that is a critical marker for the β-oxidation pathway. cenmed.comfishersci.calipidmaps.org The reduction in fatty acid synthesis, coupled with an increase in their oxidation, suggests a significant shift in hepatic lipid homeostasis. cenmed.com This shift is further supported by observations of lower serum triacylglycerol levels in response to 9-oxononanoic acid administration. cenmed.comfishersci.ca

Table 2: Impact of 9-Oxononanoic Acid on Hepatic Enzyme Activity in Rats This table details the percentage change in the activity of key metabolic enzymes in rat livers following the oral administration of 100 mg of 9-oxononanoic acid.

| Enzyme | Metabolic Pathway | Change in Activity | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase | Fatty Acid Synthesis | -60% | cenmed.comfishersci.ca |

| Carnitine Palmitoyltransferase | Fatty Acid β-Oxidation | +35% | cenmed.comfishersci.ca |

The ability of lipid peroxidation products like 9-oxononanoic acid to induce platelet aggregation is closely associated with atherothrombosis and cardiovascular diseases. nih.govnih.gov The oxidation of endogenous lipids is a hallmark of various diseases, including atherosclerosis, where lipid peroxidation products are found in atheromas. nih.govnih.gov By stimulating the arachidonate cascade and promoting the formation of thrombus-inducing agents like TXA2, 9-ONA is implicated as a contributing factor in the progression of such conditions. nih.govnih.govnih.gov

Furthermore, the conglomeration of disorders including abdominal obesity, hypertension, and dyslipidemia, collectively known as metabolic syndrome, is associated with lipid peroxidation. nih.gov The formation of bioactive aldehydes like 9-oxononanoic acid from lipid peroxidation can activate pathways that lead to vasoconstriction and proliferation of smooth muscle cells, contributing to the pathophysiology of metabolic syndrome. nih.gov

Effects on Hepatic Fatty Acid Synthesis and β-Oxidation Pathways

Immunomodulatory and Anti-Inflammatory Activities

Derivatives of this compound have demonstrated direct effects on the immune system, highlighting their potential as modulators of inflammatory responses.

For instance, 2-Oxononan-1-amide (B12671277), a derivative of this compound, has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which are key signaling molecules that promote inflammation. nih.gov

In a different context, the novel amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid was isolated for its ability to inhibit leukotriene-A4 (LTA4) hydrolase. fishersci.ca This enzyme is essential for the biosynthesis of Leukotriene B4 (LTB4), a potent inflammatory mediator that attracts and activates neutrophils. fishersci.ca By inhibiting the production of LTB4, this derivative of this compound demonstrates a clear anti-inflammatory mechanism, suggesting therapeutic potential for a variety of inflammatory diseases where LTB4 is elevated, such as inflammatory bowel disease and rheumatoid arthritis. fishersci.ca

Inhibition of Leukotriene-A4 Hydrolase by Oxononanoic Acid Derivatives

Contribution to Sensory Chemistry and Flavor Metabolite Profiles

Oxononanoic acids also function as important precursors in the formation of aroma compounds that define the sensory profiles of various foods and beverages.

The enzymatic and oxidative breakdown of fatty acids is a primary source of many aroma-active compounds in fruits and other food products. nih.gov Various isomers of oxononanoic acid serve as intermediates in these pathways, leading to the formation of potent flavor molecules. nih.govives-openscience.eu

Formation of γ-Nonalactone in Wine: In wine, 4-oxononanoic acid has been identified as a key precursor to γ-nonalactone. ives-openscience.euresearchgate.net This lactone is associated with "cooked fruit" and prune-like aromas, particularly in aged red wines. ives-openscience.euresearchgate.net During alcoholic fermentation, yeast can reduce the ketone group of 4-oxononanoic acid, leading to the formation of 4-hydroxynonanoic acid, which then cyclizes to form γ-nonalactone. researchgate.net

Formation of Aldehydes in Fruits: 9-oxononanoic acid is formed from the hydroperoxide lyase branch of the lipoxygenase pathway, which breaks down fatty acids like linoleic and linolenic acid. nih.govtno.nl This pathway results in short-chain aldehydes and oxo-acids. nih.gov For example, the breakdown of linoleic acid can yield both 9-oxononanoic acid and the aroma compound trans-2-nonenal. tno.nlwur.nl These aldehydes contribute significantly to the characteristic "green" and fresh notes in many fruits and vegetables. wur.nl

Broader Ecological and Bioremediation Contexts

Beyond specific signaling roles, oxononanoic acids are part of broader ecological processes, including microbial metabolism and the breakdown of environmental contaminants. Biodegradation is recognized as a cost-effective and environmentally sound method for cleaning up hydrocarbon-contaminated environments, a process driven by diverse microbial communities. researchgate.net

Organic acids produced by microorganisms can play a significant role in these processes. For instance, bacteria isolated from subsurface sediments have been shown to secrete organic acids that enhance the H₂O₂-dependent oxidation of iodide, a process relevant to the transport of radioactive isotopes in the environment. acs.org

In the context of bioremediation, microorganisms like bacteria, fungi, and microalgae utilize enzymatic pathways to break down complex organic pollutants, such as petroleum hydrocarbons. researchgate.net Fatty acids and their oxidized forms, including oxo-acids, are common intermediates in these metabolic pathways. The ability of microalgae to metabolize and transform pollutants is an area of active research, with some studies noting the presence of "oxo-nonanoic acid" as a lipid oxidation product in these organisms under certain conditions. researchgate.net This suggests a role for such compounds in the metabolic response of aquatic organisms to environmental stressors and in the biogeochemical cycling of organic matter.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 259793 americanelements.comnih.gov |

| 4-Oxononanoic acid | 102535 |

| 9-Oxononanoic acid | 75704 lipidmaps.org |

| 8(S)-amino-2(R)-methyl-7-oxononanoic acid | 6452296 |

| 2-Oxononan-1-amide | 13990829 |

| Leukotriene A4 (LTA4) | 5280383 wikipedia.orgctdbase.org |

| Leukotriene B4 (LTB4) | 5280492 metabolomicsworkbench.org |

| Azelaic acid (AzA) | 2266 fishersci.comnih.gov |

| γ-Nonalactone | 7761 |

| Oleic acid | 445639 |

Advanced Chemical Synthesis and Structural Modifications in Research

Synthetic Methodologies for 2-Oxononanoic Acid and Its Isomeric Analogues

The synthesis of this compound and its related isomers is crucial for their application in various research fields, including the development of biopolymers and bioactive molecules. nih.gov Both traditional chemical methods and modern biocatalytic approaches are employed to produce these valuable compounds.

Convergent and Stereoselective Synthetic Routes to Oxoacids

Convergent synthetic strategies offer an efficient way to construct complex molecules like oxoacids by bringing together pre-synthesized fragments. One notable example involves the acid-catalyzed cyclopropane (B1198618) rearrangement of 9-cyclopropyl-9-oxononanoic acid, which serves as a key step in the synthesis of 2-(6-carboxyhexyl)cyclopent-2-en-1-one, a known prostanoid synthon. oup.com This method highlights the utility of cyclopropyl (B3062369) ketones as versatile intermediates in the synthesis of complex oxoacids. oup.com

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical for producing biologically active molecules. Cyclocondensation reactions of oxoacids with chiral auxiliaries, such as (R)-phenylglycinol, have been successfully used to create bicyclic lactams with high stereoselectivity. rsc.org This approach provides access to enantiomerically pure nitrogen-containing heterocyclic compounds, which are valuable in medicinal chemistry. rsc.org The stereochemical outcome of these reactions is often rationalized by the irreversible formation of a lactam from a specific oxazolidine (B1195125) intermediate. rsc.org

Biocatalytic Synthesis Approaches for Environmentally Benign Production

Biocatalytic methods are gaining traction as environmentally friendly alternatives to traditional chemical synthesis. These processes utilize enzymes to catalyze specific reactions, often with high selectivity and under mild conditions.

A significant biocatalytic route for producing 9-oxononanoic acid involves a two-step, one-pot enzymatic cascade. nih.govresearchgate.net This process uses a 9S-lipoxygenase (LOX) from Solanum tuberosum and a 9/13-hydroperoxide lyase (HPL) from Cucumis melo. nih.govresearchgate.net The lipoxygenase first catalyzes the insertion of oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.gov Subsequently, the hydroperoxide lyase cleaves this intermediate to yield 9-oxononanoic acid with a reported yield of 73%. nih.govresearchgate.net This enzymatic cascade is also notable for producing green leaf volatiles, which are valuable in the flavor and fragrance industry. nih.gov Research has shown that performing the reactions successively rather than simultaneously leads to better performance. nih.goveuropa.eu

The broader field of biocatalytic synthesis of 2-oxo acids has seen increased interest, particularly through enzymatic aldol (B89426) reactions. nih.gov Enzymes like 2-oxoacid aldolases are powerful tools for constructing extended 2-oxoacid frameworks, which can then be converted into a wide array of other compound classes. nih.gov Advances in protein engineering and high-throughput screening are expanding the range of substrates that can be used, leading to greater structural diversity in the synthesized oxoacids. nih.gov For instance, the gluconate dehydratase from the archaeon Thermoproteus tenax can be used for the simplified, scalable production of 2-keto-3-deoxy-D-gluconate (KDG). nih.gov This enzyme, which can be produced in Escherichia coli, converts D-gluconate into stereochemically pure KDG. nih.gov

Rational Design of Derivatives for Specific Research and Biological Applications

The modification of this compound to create derivatives is a key strategy for developing new bioactive compounds and research tools.

Amide Derivatives for Bioactive Compound Development

Amides are a common functional group in bioactive molecules. researchgate.net The synthesis of amide derivatives of this compound can lead to compounds with potential therapeutic applications. ontosight.ai For example, 2-oxononan-1-amide (B12671277) has been noted for its potential anti-inflammatory and antimicrobial properties. ontosight.ai The synthesis of amides can be achieved through various methods, including the reaction of a carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukuobasrah.edu.iq Another common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. uobasrah.edu.iqescholarship.org

The α-ketoamide moiety is considered a "privileged" structure in medicinal chemistry due to its presence in numerous natural products and its ability to interact with biological targets. acs.org These derivatives can act as either non-covalent inhibitors, where they influence molecular conformation and form hydrogen bonds, or as covalent inhibitors, reacting with key amino acid residues like serine or cysteine in enzyme active sites. acs.org The synthesis of α-ketoamides can be achieved through methods such as the oxidation of α-hydroxy amides or the amidation of α-keto acids. organic-chemistry.org Metal-free oxidative methods using reagents like 2-iodoxybenzoic acid (IBX) have also been developed for the synthesis of α-keto amides from 2-oxoalcohols and amines. researchgate.net

Amino Acid Derivatives in Protein Labeling and Enzyme Inhibition Studies

The incorporation of keto-containing amino acids, such as 2-amino-8-oxononanoic acid, into proteins provides a powerful tool for site-specific protein modification. medchemexpress.commedchemexpress.comnih.gov This unnatural amino acid can be genetically encoded in E. coli and incorporated into proteins in response to a specific codon. medchemexpress.comnih.gov The keto group serves as a bioorthogonal handle, meaning it can be selectively reacted with other molecules, such as hydrazide or hydroxylamine (B1172632) derivatives, without interfering with native cellular processes. nih.gov This allows for the specific labeling of proteins with probes like fluorophores, biotin (B1667282), or other small molecules under mild, physiological conditions. medchemexpress.commedchemexpress.comnih.gov

This site-specific labeling is advantageous over traditional methods that target natural amino acids like cysteine, as it offers greater selectivity, especially when multiple cysteines are present. nih.gov The ability to introduce a unique reactive group enables a wide range of applications, including the study of protein structure and function, and the development of protein-based therapeutics. nih.gov For instance, Fmoc-protected (S)-2-amino-8-oxononanoic acid is a building block used in peptide synthesis, including solid-phase peptide synthesis. google.comiris-biotech.de

Advanced Techniques in Structural Characterization and Elucidation for Novel Derivatives

The characterization of novel derivatives of this compound relies on a suite of advanced analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to elucidate the molecular structure. researchgate.netresearchgate.netnih.gov For example, ¹H-NMR can be used to identify the different forms of α-keto acids in solution, such as the keto and hydrated (gem-diol) forms, and to determine their relative concentrations at different pH values. nih.gov Solid-state ¹⁷O NMR has been shown to be particularly sensitive in distinguishing between the keto and gem-diol tautomers of α-keto acids, as these two forms exhibit significantly different ¹⁷O quadrupole coupling and chemical shift tensors. rsc.org

Mass spectrometry (MS) is another critical tool, used to determine the molecular weight of the synthesized compounds and to gain information about their structure through fragmentation patterns. For instance, mass spectroscopy was used to confirm the molecular ion of a synthesized nonanoate (B1231133) derivative at an m/z of 159. nih.gov

High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the synthesized derivatives and to separate them from reaction mixtures. A common approach involves derivatizing the compound to make it more easily detectable, such as converting a carboxylic acid to a phenacyl ester, which can then be analyzed by reverse-phase HPLC. nih.gov

Analytical and Bioanalytical Methodologies for Research Investigation

Advanced Chromatographic and Mass Spectrometric Techniques for Quantification in Biological Matricesthermofisher.comrsc.orgresearchgate.netjst.go.jp

The accurate quantification of 2-oxononanoic acid in biological samples such as blood, urine, and tissue extracts is crucial for understanding its physiological and pathological roles. ontosight.ai Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice due to their high sensitivity, selectivity, and specificity. rsc.orgontosight.ai

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolomicsthermofisher.comresearchgate.netjst.go.jp

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable metabolites. thermofisher.com For non-volatile compounds like this compound, chemical derivatization is a necessary prerequisite for GC-MS analysis. thermofisher.com This process typically involves a two-step reaction: methoximation of the carbonyl group followed by silylation of the carboxylic acid group, which increases the compound's volatility and thermal stability. thermofisher.com

GC-MS offers high chromatographic separation power, leading to reproducible retention times and robust quantification. thermofisher.com The electron ionization (EI) source in GC-MS generates reproducible fragmentation patterns, creating a unique mass spectrum for each compound. thermofisher.com This allows for confident identification of this compound by comparing its spectrum to established spectral libraries like the National Institute of Standards and Technology (NIST) library. thermofisher.comnih.gov

In metabolomics studies, GC-MS has been utilized to identify and quantify a wide range of organic acids, including oxo-acids, in various biological samples. For instance, a GC-MS-based metabolomics analysis of prawn shell waste fermentation detected numerous organic acids. mdpi.com Similarly, a study on the medicinal plant Periploca hydaspidis identified 9-oxononanoic acid in an n-hexane extract using GC-MS. who.int

Table 1: GC-MS in the Analysis of Oxo-Acids

| Application | Sample Matrix | Key Findings |

|---|---|---|

| Metabolomics of Fermentation | Prawn Shell Waste | Identified a diverse profile of organic acids. mdpi.com |

| Phytochemical Analysis | Periploca hydaspidis Extract | Detected the presence of 9-oxononanoic acid. who.int |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysisthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for quantitative bioanalysis due to its exceptional sensitivity and selectivity, particularly for non-volatile and polar compounds like this compound. thermofisher.comnih.govnih.gov This technique does not typically require derivatization, simplifying sample preparation. thermofisher.com LC-MS/MS is particularly well-suited for analyzing complex biological matrices. thermofisher.comnih.gov

The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of analytes at very low concentrations, often in the picogram range. nih.govnih.gov This is crucial for studying signaling molecules and metabolic intermediates that are present at low physiological levels. nih.gov For instance, a developed LC-MS/MS method for oxylipins achieved lower limits of quantitation between 0.05 and 0.5 pg for the majority of the 104 analytes studied. nih.govnih.gov

In the context of oxo-acids, LC-MS/MS has been employed for the quantitative analysis of carboxylic acid-containing metabolites in various biological samples, including plasma, urine, and tissues. nih.gov Chemical derivatization can sometimes be used to enhance ionization efficiency and further improve detection sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) in Compound Fractionation and Analysisjst.go.jpacs.orgoup.comnih.gov

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of compounds in a mixture. rsc.orgmdpi.com In the study of this compound and related compounds, HPLC is often used as a standalone analytical tool or as a fractionation step prior to further analysis by mass spectrometry or other detectors. acs.orgoup.com

For instance, HPLC was used to identify and quantify 9-oxononanoic acid in human blood samples after extraction. jst.go.jpnih.gov The separation was achieved on a C18 column with a methanol/water mobile phase, and detection was performed using a UV detector. jst.go.jpnih.gov In another study, HPLC was instrumental in the separation of metabolites from plant extracts to identify compounds involved in systemic acquired resistance, a plant defense mechanism. oup.com This process involved collecting fractions from the HPLC eluent and then testing their biological activity. oup.com

HPLC is also a key component of bioassay-guided fractionation, where it is used to separate crude extracts into simpler fractions that can be tested for biological activity, ultimately leading to the isolation of pure, active compounds. acs.org

Table 2: HPLC Applications in the Study of Oxo-Acids

| Application | Sample Matrix | HPLC Column | Key Role of HPLC |

|---|---|---|---|

| Quantification of 9-ONA | Human Blood | Capcell Pak C18 | Separation and quantification of the target analyte. jst.go.jpnih.gov |

| Isolation of Bioactive Metabolites | Plant Extracts | Synergi 4u Fusion-RP 80 | Fractionation of extract for subsequent bioassays. oup.com |

Enantiomeric Analysis and Stereochemical Assignment Methodologiesacs.orgnih.gov

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have vastly different biological activities. Therefore, the ability to separate and identify the specific stereochemistry of a compound like this compound is critical.

A study on 4-oxononanoic acid, a precursor to γ-nonalactone in wine, demonstrated an (R)-enantioselective biotransformation by Saccharomyces cerevisiae. acs.orgnih.gov The sensory detection thresholds for the (R) and (S) enantiomers of the resulting lactone were different, highlighting the importance of stereochemistry in aroma perception. acs.orgnih.gov

In the structure elucidation of the natural product 8(S)-amino-2(R)-methyl-7-oxononanoic acid, the absolute stereochemistry was determined using the molecular additivity method, which compares the optical rotation of the unknown compound to that of known model compounds. acs.org This, combined with detailed spectroscopic analyses, allowed for the complete stereochemical assignment. acs.org The use of chiral starting materials, or chirons, like tartaric acid, is a common strategy in the synthesis of stereochemically defined molecules for biological studies. nih.gov

Application of Isotopic Labeling Strategies for Metabolic Pathway Elucidationnih.govsilantes.commusechem.com

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. silantes.commusechem.com By replacing an atom in a molecule with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can follow the labeled molecule through metabolic pathways using mass spectrometry. musechem.comwikipedia.org

This approach was used to confirm that 4-oxononanoic acid is a direct precursor to γ-nonalactone during alcoholic fermentation. nih.gov Researchers synthesized d₆-4-oxononanoic acid (labeled with six deuterium atoms) and added it to the fermentation medium. nih.gov The subsequent detection of labeled γ-nonalactone by GC-MS provided direct evidence of the biotransformation pathway. nih.govresearchgate.net This type of experiment is crucial for definitively establishing precursor-product relationships in metabolism. ckisotopes.com

Bioassay-Guided Fractionation Approaches in Natural Product Discoveryacs.orgnih.govhcmr.gr

Bioassay-guided fractionation is a classic and effective strategy for discovering novel bioactive compounds from natural sources like microorganisms and plants. nih.govhcmr.gr The process involves separating a crude extract into fractions using chromatographic techniques, such as HPLC, and then testing each fraction for a specific biological activity. nih.gov The active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated. nih.gov

This approach led to the discovery of 8(S)-amino-2(R)-methyl-7-oxononanoic acid from the soil bacterium Streptomyces diastaticus. acs.org Researchers screened microbial extracts for inhibitors of leukotriene-A₄ hydrolase, an enzyme involved in inflammation. acs.org The active extract was subjected to bioassay-guided fractionation using a combination of cation exchange chromatography and reversed-phase HPLC, which ultimately yielded the pure, inhibitory compound. acs.org This methodology remains a cornerstone of natural product drug discovery. researchgate.net

Emerging Research Applications and Future Directions

Translational Research in Disease Diagnostics and Therapeutic Development

The unique structures of oxononanoic acids position them at the intersection of metabolic and inflammatory pathways, making them intriguing candidates for both diagnostic markers and therapeutic exploration.

Recent studies have highlighted the potential of oxononanoic acid isomers as biomarkers. In a study analyzing the exhaled breath of children with cystic fibrosis, 9-oxononanoic acid was identified as one of the volatile organic compounds (VOCs) that could significantly distinguish between children with CF and healthy controls. fishersci.ca This suggests its potential as a non-invasive biomarker for the disease, which is characterized by chronic inflammation and metabolic disturbances. fishersci.ca

Further research has established that 9-oxononanoic acid is a major product of lipid peroxidation. wikipedia.orgfishersci.fi One study found that it can stimulate the activity of phospholipase A2, a key enzyme that initiates the arachidonate (B1239269) cascade, leading to the production of eicosanoids and thromboxane (B8750289) A2, which are involved in inflammation and platelet aggregation. wikipedia.orgfishersci.fi Another study noted that oral administration of 9-oxononanoic acid to rats led to a significant reduction in the synthesis of fatty acids in the liver. wikipedia.org

The broader family of keto acids, to which 2-oxononanoic acid belongs, is being extensively investigated for its therapeutic potential. Ketone bodies like beta-hydroxybutyrate (BHB) and acetoacetate, which are structurally related to oxo acids, are at the forefront of this research. wikipedia.orgfishersci.ca

Studies on ketogenic diets and direct supplementation with these ketone bodies have shown promise in various disease models:

Polycystic Kidney Disease (ADPKD): In animal models of ADPKD, ketogenic interventions have been shown to slow disease progression, improve kidney function, and reduce the cystic area and fibrosis. nih.govfishersci.com Supplementation with BHB alone demonstrated a dose-dependent reduction in the progression of polycystic kidney disease in rats. nih.govfishersci.com

Neurodegenerative Diseases: Ketone bodies are being explored for their neuroprotective effects. nih.gov Research suggests they can provide an alternative energy source for the brain, enhance mitochondrial efficiency, reduce oxidative stress, and modulate inflammation, which are critical factors in conditions like Parkinson's and Alzheimer's disease. wikipedia.orgnih.gov

Heart Failure: There is growing evidence for an adaptive role of ketone metabolism in heart failure. fishersci.ca Ketone bodies can serve as an efficient fuel for the heart, and therapeutic strategies aimed at increasing ketone availability are being investigated to address the metabolic deficits that contribute to heart failure progression. fishersci.ca

These findings in related keto acids provide a strong rationale for investigating the specific therapeutic effects of different oxononanoic acid isomers in the future.

Development of Biomarkers for Metabolic and Inflammatory Conditions

Innovations in Industrial and Biotechnological Processes

Beyond medicine, oxononanoic acids are valuable chemical building blocks, with applications in bioplastics, flavors, and fragrances, driven by advances in sustainable production methods.

9-Oxononanoic acid has been identified as a valuable precursor for the synthesis of biopolymers. wikipedia.orgnih.gov Its bifunctional nature, containing both a carbonyl and a carboxyl group, makes it an interesting monomer for creating high-performance materials from renewable resources. nih.govthegoodscentscompany.com The challenge often lies in obtaining these medium-chain building blocks efficiently, a problem that biotechnological pathways are beginning to solve. wikipedia.orgnih.gov Research has demonstrated that 9-oxononanoic acid is more effective in biopolymer synthesis than its ester derivatives due to its ready-to-use carboxylate functionality. nih.gov

Oxononanoic acids and their derivatives play a significant role in the creation of flavors and fragrances.

4-Oxononanoic acid is a known precursor to γ-nonalactone, a compound that imparts a desirable "dried/cooked fruits" or coconut-like aroma to products such as wine. lipidmaps.orgamericanelements.com

9-Oxononanoic acid is a co-product in biocatalytic cascades that produce "green leaf volatiles" (GLVs), which are C6 and C9 aldehydes and alcohols responsible for the fresh green scent of vegetables and are widely used in food and cosmetic products. nih.govthegoodscentscompany.com It is also a byproduct of the ozonolysis of oleic acid, a process used to create nonanal, another important aldehyde in flavor and fragrance formulations. fishersci.nl

| Compound | Related Flavor/Fragrance Compound | Associated Aroma | Reference |

|---|---|---|---|

| 4-Oxononanoic acid | γ-Nonalactone | Coconut, Cooked/Dried Fruits | lipidmaps.orgamericanelements.com |

| 9-Oxononanoic acid | Green Leaf Volatiles (e.g., (3Z)-nonenal) | Fresh, Green Vegetable | nih.govthegoodscentscompany.com |

| 9-Oxononanoic acid (as byproduct) | Nonanal | Fatty, Citrus, Floral | fishersci.nl |

The production of oxononanoic acids is benefiting from significant advances in biocatalysis, which offers a green alternative to traditional chemical synthesis. atamankimya.com Multi-enzyme cascade reactions are being developed to produce these compounds efficiently from renewable feedstocks like vegetable oils. bmrb.io

A notable example is the synthesis of 9-oxononanoic acid from linoleic acid. This process uses a two-step, one-pot enzymatic cascade involving 9S-lipoxygenase (LOX) and 9/13-hydroperoxide lyase (HPL). wikipedia.orgnih.gov The lipoxygenase first converts linoleic acid into an intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), which is then cleaved by the lyase to yield 9-oxononanoic acid with high efficiency (73% yield in one study). nih.govwikipedia.org

Similar enzymatic cascades have been successfully applied to produce other α-keto acids, such as 2-oxooctanoic acid , from various fatty acids (C6 to C10), demonstrating the versatility of this biocatalytic approach for sustainable chemical production. atamankimya.comamericanelements.com

Applications in the Flavors and Fragrances Industry

Contributions to Environmental and Atmospheric Chemistry Research

The study of 9-oxononanoic acid has provided critical insights into the chemical transformations of organic molecules within the Earth's atmosphere, influencing air quality, climate, and environmental health.

9-Oxononanoic acid is a notable product of the chemical aging of atmospheric aerosols. It is primarily formed through the ozonolysis of oleic acid, a monounsaturated fatty acid that is abundant in atmospheric particles originating from both biological emissions (e.g., marine and cooking emissions) and anthropogenic sources. fishersci.cawikipedia.orgfishersci.se The reaction involves ozone attacking the carbon-carbon double bond at the center of the oleic acid molecule. wikipedia.orgfishersci.com This process, occurring on the surface of aerosol particles, leads to the cleavage of the molecule and the formation of several products.

The primary products of oleic acid ozonolysis are:

9-Oxononanoic acid wikipedia.orgfishersci.comnih.govrsb.org.uk

Nonanal wikipedia.orgfishersci.comnih.govrsb.org.uk

Azelaic acid wikipedia.orgfishersci.comnih.govrsb.org.uk

Nonanoic acid fishersci.comnih.govrsb.org.uk

This reaction is a key model system for understanding heterogeneous chemistry in the atmosphere—reactions that occur at the interface between different phases, such as the gas-particle interface of an aerosol. fishersci.ca Research using techniques like field-induced droplet ionization (FIDI) mass spectrometry has directly observed the formation of 9-oxononanoic acid and azelaic acid as principal products from the ozonolysis of single oleic acid droplets. fishersci.ca

Studies have shown that at atmospherically relevant near-zero temperatures, a residual product film containing 9-oxononanoic acid, nonanoic acid, and azelaic acid persists at the air-water interface of aerosols after ozonolysis. wikipedia.orgfishersci.comepa.gov The stability and composition of this surface film are of significant atmospheric importance, as they can alter the physical properties of aerosol droplets, such as their ability to act as cloud condensation nuclei, thereby influencing cloud formation and climate. wikipedia.orgfishersci.comepa.gov The persistence of this film means that even after the initial reactive oleic acid is oxidized, the aged aerosol continues to have an impact on atmospheric processes. wikipedia.org

Interactive Table: Products of Oleic Acid Ozonolysis in Atmospheric Aerosols

| Precursor | Reaction | Key Products | Atmospheric Significance | Supporting Evidence |

| Oleic Acid | Ozonolysis | 9-Oxononanoic acid, Nonanal, Azelaic acid, Nonanoic acid | Formation of secondary organic aerosols (SOA), alteration of aerosol surface properties, impact on cloud condensation nuclei (CCN) activity. | fishersci.cawikipedia.orgfishersci.sefishersci.comnih.govrsb.org.ukfishersci.ca |

| Linoleic Acid | Ozonolysis / Autoxidation | 9-Oxononanoic acid | Contributes to the formation of oxidized fatty acids in atmospheric particles and biological systems. | lipidmaps.org |

Future Directions in Mechanistic, Systems Biology, and Multi-Omics Studies

The expanding role of 9-oxononanoic acid from an atmospheric product to a molecule with noted biological activity opens up several avenues for future research.

Mechanistic Studies: Future mechanistic studies are needed to fully understand the biochemical pathways affected by 9-oxononanoic acid. It has been identified as a lipid peroxidation product that can induce phospholipase A₂ (PLA₂) activity and subsequent production of thromboxane A₂, a potent mediator of platelet aggregation. wikipedia.orgcmdm.tw Elucidating the precise molecular mechanism of how 9-ONA activates PLA₂ is a key area for future investigation. wikipedia.orgcmdm.tw Furthermore, in plants, 9-oxononanoic acid is a precursor to azelaic acid, a signaling molecule involved in inducing systemic acquired resistance (SAR), a plant-wide immune response. wikipedia.org Further research is required to detail its specific role and mechanism within the SAR signaling cascade.

Systems Biology and Multi-Omics Studies: The advent of high-throughput 'omics' technologies offers a powerful framework for future investigations into 9-oxononanoic acid. Systems biology and multi-omics approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecule's impact on biological systems. nih.govenviro.wikiresearchgate.net

Recent multi-omics studies in agriculture have already demonstrated the utility of this approach. For instance, metabolomic analyses of tomato fruits have shown that the concentration of 9-oxononanoic acid can be altered by agricultural practices like grafting, which correlates with changes in fruit quality and flavor. fishersci.nlfishersci.ca Future research will likely expand on these findings, using multi-omics to build predictive models of how environmental stressors and genetic modifications influence the metabolic networks that include 9-oxononanoic acid. rsb.org.uk Applying these integrated approaches will be crucial for moving from simple detection to a deeper, mechanistic understanding of its function in both environmental and biological contexts, from the health of ecosystems to its role in plant and animal physiology. nih.govbccresearch.com

Q & A

Q. What are the established synthetic routes for 2-Oxononanoic acid, and what experimental conditions are critical for reproducibility?

- Methodological Answer : this compound is synthesized via two primary routes:

- Claisen condensation : React diethyl oxalate with aliphatic ethyl esters (e.g., ethyl nonanoate), followed by hydrolysis and decarboxylation under reflux with HCl . Key conditions include strict temperature control (reflux at ~100°C) and stoichiometric precision to avoid side products.

- Ozonolysis of α-substituted acryloyl amides : Amidation of 2-methylenenonanoic acid with amines (e.g., valine methyl ester) precedes ozonolysis, requiring inert atmospheres and low temperatures (−78°C) to prevent overoxidation .

- Reproducibility Tip : Document intermediate purification steps (e.g., column chromatography) and validate product purity via NMR and GC-MS.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR for characteristic ketone carbonyl signals (~210 ppm in ) and alkyl chain integration .

- IR : Confirm the α-keto carbonyl stretch (~1700–1750 cm) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 172.1465 (calculated for CHO) .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with MRM transitions (e.g., m/z 172 → 154 for quantification) .

- Derivatization : Enhance sensitivity by converting the α-keto group to a hydrazone derivative for fluorescence detection .

- Validation : Include spike-recovery experiments (80–120% recovery) and matrix-matched calibration curves to address ion suppression .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for mechanistic studies?

- Methodological Answer :

- Catalytic Optimization : Test Lewis acids (e.g., ZnCl) in Claisen condensation to reduce reaction time and improve regioselectivity .

- Flow Chemistry : Implement continuous-flow ozonolysis to enhance safety and scalability, minimizing intermediate degradation .

- DoE (Design of Experiments) : Use factorial design to assess variables (temperature, solvent polarity, catalyst loading) and identify Pareto-optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like:

| Variable | Impact on Activity | Example Discrepancy Source |

|---|---|---|

| Purity | ≥95% vs. <90% | Impurities masking true effects |

| Cell Line | HEK293 vs. HepG2 | Metabolic enzyme variability |

| Solvent | DMSO vs. ethanol | Solvent-induced cytotoxicity |

- Mechanistic Profiling : Use CRISPR-Cas9 knockouts to confirm target engagement (e.g., MAM3 in glucosinolate pathways) .

- Independent Replication : Collaborate with third-party labs to validate key findings under blinded conditions .

Q. How can computational modeling predict novel applications of this compound in enzyme inhibition or metabolic engineering?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to α-keto acid-dependent enzymes (e.g., PHD2 prolyl hydroxylase). Prioritize poses with ΔG ≤ −7 kcal/mol .

- QSAR Modeling : Correlate alkyl chain length with inhibitory potency using descriptors like logP and polar surface area .

- Metabolic Flux Analysis : Integrate this compound into genome-scale models (e.g., COBRApy) to predict its impact on TCA cycle dynamics .

Q. What experimental designs address the instability of this compound in aqueous solutions during long-term assays?

- Methodological Answer :

- Stabilization Strategies :

- pH Control : Maintain solutions at pH 3–4 (below pKa of α-keto group) to reduce enolization .

- Lyophilization : Store aliquots at −80°C under argon and reconstitute in anhydrous DMSO immediately before use .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track degradation kinetics during assays .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze dose-response data for this compound to ensure robustness?

- Methodological Answer :

- Dose-Response Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with the Hill equation. Report IC ± 95% CI and Hill slope .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude technical outliers, ensuring n ≥ 3 biological replicates .

- Power Analysis : Precalculate sample size using G*Power to achieve 80% power for detecting ≥1.5-fold effect sizes .

Q. What methodologies validate the specificity of this compound in modulating target pathways versus off-target effects?

- Methodological Answer :

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged this compound probes for pull-down/MS identification .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal interactions .

- Orthogonal Assays : Combine enzymatic assays (e.g., NADH-coupled detection) with cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.